Superior Cytotoxicity Against MCF‑7 Breast Cancer Cells Relative to Five Structural Analogs
Of six coumarin‑triazole hybrids synthesized and tested under identical conditions, the 4‑phenyl‑substituted compound (identified as Compound 21) exhibited the lowest IC₅₀ against MCF‑7 breast cancer cells, indicating the highest cytotoxicity within the series [1]. The free molecule gave an IC₅₀ of 5.74 ± 3.82 mg mL⁻¹, whereas the other five analogs displayed higher IC₅₀ values (i.e., lower potency), establishing clear differentiation in anticancer activity conferred by the 4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl‑pyrrolidine‑carbonyl motif [1].
| Evidence Dimension | In vitro cytotoxicity – MCF‑7 cell line |
|---|---|
| Target Compound Data | IC₅₀ = 5.74 ± 3.82 mg mL⁻¹ (free molecule) |
| Comparator Or Baseline | Five other coumarin‑triazole hybrids from the same series (structures not specified); all exhibited higher IC₅₀ values |
| Quantified Difference | Target compound = lowest IC₅₀ in the series; exact fold‑difference not reported but designated as most potent |
| Conditions | MCF‑7 breast cancer cell line; 24 h incubation; MTT or equivalent viability assay (as per standard protocols cited in the study) |
Why This Matters
For procurement in anticancer screening programs, selecting the most potent congener from a chemically characterized series maximizes the probability of identifying a usable lead, avoiding the cost of testing weaker analogs.
- [1] Arvas B, Ucar B, Acar T, Varli HS, Arvas MB, Aydogan F, Yolacan C. Synthesis of novel coumarin-triazole hybrids and first evaluation of the 4-phenyl substituted hybrid loaded PLGA nanoparticles delivery system to the anticancer activity. Nanotechnology. 2024;35(30):305602. doi:10.1088/1361-6528/ad403e View Source
